N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a carboxamide group and a 4-chloro-2,5-dimethoxyphenyl group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new antibacterial and antifungal agents due to its ability to inhibit the growth of various microbial strains.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide: This compound has a benzofuran ring instead of a furan ring, which may result in different biological activities and properties.
N-(4-chloro-2,5-dimethoxyphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide: This compound has an additional chloro and methyl substitution on the phenyl ring, which can influence its reactivity and biological effects.
This compound stands out due to its unique combination of a furan ring and specific substitutions, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQKZPZOOVEQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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